2-Bromo-6-cyano-3-(trifluoromethyl)aniline
Overview
Description
2-Bromo-6-cyano-3-(trifluoromethyl)aniline is an organic compound that contains bromine, cyano, and trifluoromethyl functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyano-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 3-(trifluoromethyl)aniline followed by the introduction of a cyano group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyano-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Bromo-6-cyano-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyano-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of bromine, cyano, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-6-cyano-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The cyano group, in particular, adds a level of complexity and potential for further functionalization that is not present in some of the similar compounds.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Properties
IUPAC Name |
2-amino-3-bromo-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGJZFSTFZYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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